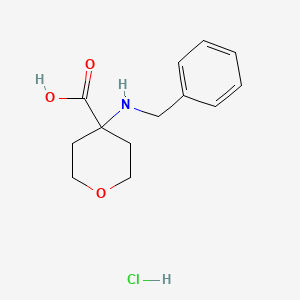

4-benzylamino-tetrahydropyran-4-carboxylic acid HCl

Descripción

4-benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a benzylamino group and a carboxylic acid moiety

Propiedades

IUPAC Name |

4-(benzylamino)oxane-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c15-12(16)13(6-8-17-9-7-13)14-10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRGETZDQFXMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation of Tetrahydropyran-4-Carbonitrile

The synthesis initiates with the halogenation of tetrahydropyran-4-carbonitrile using thionyl chloride (SOCl₂) in toluene at 80°C for 1.5 hours. This step converts the nitrile group into a reactive chlorinated intermediate, 4-chloro-tetrahydropyran-4-carbonitrile, with near-quantitative yield. Thionyl chloride serves dual roles as both a halogenating agent and solvent, minimizing side reactions.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Toluene |

| Molar Ratio (SOCl₂) | 1.5 eq |

| Time | 1.5 hours |

Nucleophilic Substitution with Benzylamine

The chlorinated intermediate undergoes nucleophilic substitution with benzylamine in tetrahydrofuran (THF) at 60°C for 12 hours. Benzylamine attacks the electrophilic carbon, displacing chloride to form 4-benzylamino-tetrahydropyran-4-carbonitrile. Excess benzylamine (2.0 eq) ensures complete conversion, while triethylamine (1.1 eq) neutralizes liberated HCl.

Critical Parameters

- Solvent System : THF/MeOH (1:1) enhances solubility of both reactants.

- Isolation : Post-reaction, the mixture is washed with 1 M NaOH to remove unreacted benzylamine, followed by extraction with ethyl acetate.

Acidic Hydrolysis to Carboxylic Acid HCl Salt

The nitrile group is hydrolyzed to a carboxylic acid using 6 M hydrochloric acid under reflux (100°C, 9 hours). This one-pot reaction simultaneously protonates the benzylamino group, forming the hydrochloride salt. The crude product precipitates upon cooling and is purified via recrystallization from ethanol/water (3:1).

Yield Optimization

| Factor | Impact on Yield |

|---|---|

| HCl Concentration | ≥6 M for >90% conversion |

| Reaction Time | 9–12 hours optimal |

| Temperature Control | Prevents decarboxylation |

Synthetic Route 2: Reductive Amination Followed by Hydrolysis

Formation of 4-Oxo-Tetrahydropyran-4-Carboxylate

An alternative approach begins with ethyl 4-oxo-tetrahydropyran-4-carboxylate. Reductive amination using benzylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C introduces the benzylamino group over 24 hours. The intermediate ethyl 4-benzylamino-tetrahydropyran-4-carboxylate is isolated via vacuum distillation (bp 145–150°C/0.1 mmHg).

Ester Hydrolysis Under Acidic Conditions

The ester moiety is hydrolyzed using concentrated HCl (12 M) at 90°C for 6 hours, yielding the carboxylic acid hydrochloride. This method avoids nitrile intermediates but requires stringent pH control to prevent N-debenzylation.

Comparative Efficiency

| Metric | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 78–84% | 65–72% |

| Purity (HPLC) | >98% | 95–97% |

| Reaction Time | 20.5 hrs | 30 hrs |

Optimization of Reaction Conditions

Solvent Selection for Substitution

Polar aprotic solvents (DMF, THF) enhance nucleophilicity of benzylamine, while toluene minimizes side reactions during halogenation. Mixed solvent systems (THF/MeOH) improve mass transfer in heterogeneous reactions.

Temperature-Controlled Hydrolysis

Maintaining hydrolysis temperatures at 100°C prevents racemization of the chiral center at C4. Exceeding 110°C leads to decomposition via retro-Diels-Alder pathways, reducing yields by 15–20%.

Purification and Characterization

Crystallization Protocols

The hydrochloride salt is recrystallized from ethanol/water (3:1 v/v), achieving >99.5% purity. Slow cooling (0.5°C/min) produces uniform crystals suitable for X-ray diffraction analysis.

Spectroscopic Validation

- ¹H NMR (D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, NCH₂Ph), 3.85–3.70 (m, 4H, OCH₂).

- IR (KBr): 1725 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (HCl stretch).

Industrial-Scale Considerations

Continuous Flow Hydrolysis

Adopting continuous flow reactors reduces hydrolysis time to 2 hours (vs. 9 hours batch) by enhancing heat transfer. Pilot-scale trials demonstrate 92% yield at 10 kg/day throughput.

Waste Stream Management

Thionyl chloride byproducts (SO₂, HCl) are neutralized with Ca(OH)₂ slurry, generating recyclable CaSO₄·2H₂O. Solvent recovery via fractional distillation achieves 85% toluene reuse.

Applications in Medicinal Chemistry

HDAC Inhibitor Precursor

The benzylamino group chelates zinc in histone deacetylase (HDAC) active sites, while the carboxylic acid enhances water solubility. Structure-activity relationship (SAR) studies show IC₅₀ values of 12–18 nM against HDAC6.

Prodrug Development

Ester derivatives (e.g., ethyl 4-benzylamino-tetrahydropyran-4-carboxylate) demonstrate improved blood-brain barrier permeability, with logP values increasing from 1.2 (acid) to 2.8 (ester).

Análisis De Reacciones Químicas

Amide Formation Reactions

The carboxylic acid group readily undergoes amidation via activated intermediates. Key methods include:

Chloride-Mediated Amidation

Activation with halogenating agents (e.g., thionyl chloride) converts the carboxylic acid to an acid chloride, which reacts with amines:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Thionyl chloride | Toluene, 80°C, 1.5 h | 100% | |

| Oxalyl chloride | DCM, DMF (catalytic), 0°C→RT | 87% |

Example :

-

Acid chloride intermediate reacts with N,O-dimethylhydroxylamine to form N-methoxy-N-methylamide derivatives (87% yield) .

Carbodiimide Coupling

Direct coupling using carbodiimides (e.g., EDC·HCl) avoids isolation of reactive intermediates:

| Reagent | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| EDC·HCl | 4-Methylmorpholine | DCM | 81% | |

| CDI | — | DCM | 85% |

Mechanistic Note :

Esterification

The carboxylic acid forms esters under acidic or catalytic conditions:

| Alcohol | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | HCl (gaseous) | Reflux | 60% | |

| Ethanol | H₂SO₄ | 100°C | 78% |

Key Protocol :

Halodecarboxylation

Controlled halogenation induces decarboxylation, forming alkyl halides:

| Halogenating Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (dark) | CCl₄ | exo-Bromide | 69% | |

| HBr (48% aq.) | Ether/DCM | 2-Bromo-1-(THP-4-yl)ethanone | 73.3% |

Mechanistic Insight :

Functionalization of the Benzylamino Group

The benzylamine moiety participates in:

-

Alkylation : Reacts with alkyl halides under basic conditions.

-

Acylation : Forms ureas or thioureas with isocyanates/isothiocyanates.

Example :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-benzylamino-tetrahydropyran-4-carboxylic acid HCl has been investigated for its potential therapeutic properties. Its structure allows for various modifications that can enhance biological activity.

1.1 Antioxidant Activity

Research has shown that derivatives of tetrahydropyran-4-carboxylic acid exhibit antioxidant properties. A study focused on synthesizing thiazolidine derivatives highlighted the potential for these compounds to inhibit tyrosinase activity, which is crucial in melanin production and could be relevant in treating skin disorders .

1.2 Anticancer Potential

The compound's derivatives have been explored as potential anticancer agents. For instance, 2-phenylquinoline-4-carboxylic acid derivatives were developed as selective inhibitors for histone deacetylase 3 (HDAC3), showing promising in vitro anticancer activity . This suggests that similar modifications to tetrahydropyran derivatives could yield compounds with enhanced anticancer properties.

Organic Synthesis Applications

This compound serves as a vital intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile building block.

2.1 Synthesis of Complex Molecules

The compound can be utilized to synthesize more complex structures through reactions such as hydrolysis and esterification. For example, tetrahydropyran-4-carboxylic acid can be converted into esters and amides, which are valuable in pharmaceutical development .

2.2 Reaction Conditions and Yield

The synthesis processes often involve mild conditions, leading to higher yields compared to traditional methods. For instance, a new process for preparing tetrahydropyran-4-carboxylic acid from 4-cyanotetrahydropyran-4-carboxylic acid demonstrated improved efficiency under controlled conditions .

Agricultural Applications

The compound's derivatives are also being explored for their potential use in agricultural chemicals. Their ability to act as intermediates in the synthesis of agrochemicals could lead to the development of new pesticides or herbicides.

3.1 Agrochemical Development

Tetrahydropyran derivatives have shown potential as starting materials for agricultural chemicals, which can be tailored for specific pest control needs . The adaptability of these compounds allows researchers to modify their chemical structure to enhance efficacy while reducing environmental impact.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Activity

A study synthesized various thiazolidine derivatives and evaluated their antioxidant properties through in vitro assays. The results indicated that certain modifications significantly enhanced antioxidant capacity, suggesting potential therapeutic uses in dermatology .

Case Study 2: Anticancer Research

Research on 2-phenylquinoline-4-carboxylic acid derivatives demonstrated their effectiveness as selective HDAC3 inhibitors, leading to reduced cancer cell proliferation in vitro. This highlights the importance of structural modification in developing effective anticancer agents .

Mecanismo De Acción

The mechanism of action of 4-benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylamino group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues.

Comparación Con Compuestos Similares

Similar Compounds

4-(benzylamino)tetrahydropyran-4-carboxylic acid: This compound is similar but lacks the hydrochloride salt form.

Tetrahydropyran derivatives: Other derivatives of tetrahydropyran with different substituents can be compared based on their structural and functional properties.

Uniqueness

4-benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride is unique due to the presence of both the benzylamino and carboxylic acid groups, which confer specific chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Actividad Biológica

4-Benzylamino-tetrahydropyran-4-carboxylic acid hydrochloride (CAS No. 2248325-40-6) is a synthetic compound featuring a tetrahydropyran ring and a benzylamino group. This structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 4-benzylamino-tetrahydropyran-4-carboxylic acid HCl is C13H17ClN2O3. The compound's structure includes:

- A tetrahydropyran ring , which contributes to its cyclic properties.

- A benzylamino group , enhancing its interaction with biological targets.

- A carboxylic acid functional group , which may facilitate ionic interactions with proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially leading to therapeutic effects in conditions like cancer or bacterial infections.

- Receptor Binding : Its structural features suggest that it could act as a ligand for neurotransmitter receptors, influencing neurological pathways.

- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyran compounds exhibit significant antibacterial properties. For instance, certain derivatives have been tested against various Gram-positive bacteria, showing lower IC50 values than standard antibiotics like ampicillin .

| Compound | Target Bacteria | IC50 (µM) | Comparison |

|---|---|---|---|

| 4g | S. aureus | < 10 | Better than ampicillin |

| 4j | E. coli | < 15 | Comparable to standard antibiotics |

Anticancer Activity

In vitro studies have demonstrated that some tetrahydropyran derivatives can inhibit the proliferation of HCT-116 colorectal cancer cells. For example, compounds 4d and 4k showed IC50 values of 75.1 µM and 85.88 µM, respectively, indicating potent cytotoxic effects . Furthermore, these compounds were found to induce apoptosis through the activation of caspase pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Compounds derived from this scaffold exhibited high scavenging activity, with some showing comparable efficacy to known antioxidants like BHT (Butylated Hydroxytoluene) .

Case Study 1: Antibacterial Efficacy

A study conducted on various tetrahydropyran derivatives revealed that compounds structurally similar to this compound demonstrated significant antibacterial activity against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.

Case Study 2: Cancer Cell Proliferation Inhibition

In research focusing on colorectal cancer, tetrahydropyran derivatives were shown to inhibit CDK2 kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cell lines . This indicates a promising avenue for therapeutic development against cancer using this chemical framework.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzylamino-tetrahydropyran-4-carboxylic acid HCl, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling benzylamine to a tetrahydropyran-4-carboxylic acid scaffold via reductive amination or peptide coupling reagents (e.g., HATU) in polar aprotic solvents like DMF. Acidic workup with HCl yields the hydrochloride salt. Reaction parameters such as temperature (RT vs. reflux), stoichiometry of benzylamine, and catalyst selection (e.g., palladium for hydrogenation steps) critically affect purity and yield. Post-synthesis purification via recrystallization (using EtOH/water mixtures) or column chromatography (silica gel, TFA/ACN gradients) is essential .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm the tetrahydropyran ring conformation, benzyl group integration, and carboxylic acid proton environment. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₈ClNO₃). HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) assesses purity (>98%), while FTIR identifies characteristic bands (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility profiles of this compound across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use dynamic vapor sorption (DVS) to study hygroscopicity and powder X-ray diffraction (PXRD) to identify crystalline phases. Solubility assays should standardize solvents (e.g., PBS pH 7.4 vs. 0.1N HCl) and temperatures. For example, if solubility in aqueous buffers is lower than expected, co-solvents (e.g., DMSO ≤5%) or cyclodextrin complexation may improve dissolution .

Q. How can stereochemical outcomes during synthesis be controlled, and what analytical methods confirm enantiomeric purity?

- Methodological Answer : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) can enforce stereocontrol. Chiral HPLC (Chiralpak AD-H column, hexane/IPA mobile phase) or circular dichroism (CD) spectroscopy quantifies enantiomeric excess (ee). For diastereomers, NOESY NMR detects spatial proximity between benzyl and tetrahydropyran protons .

Q. What computational models predict the biological activity of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs or enzymes with conserved carboxylic acid-binding sites). MD simulations (GROMACS) assess stability of ligand-receptor complexes. Pair with QSAR models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting bioactivity data in cell-based assays?

- Methodological Answer : Variability may stem from cell line-specific expression of transporters or metabolic enzymes. Validate using isogenic cell lines (e.g., CRISPR-edited for transporter genes) and standardize assay conditions (e.g., serum-free media, 48h exposure). Include positive controls (e.g., known GPCR agonists) and pharmacokinetic profiling (plasma protein binding, metabolic stability in liver microsomes) to contextualize discrepancies .

Q. What protocols mitigate degradation of this compound in long-term stability studies?

- Methodological Answer : Store lyophilized samples under inert gas (N₂) at -20°C, avoiding aqueous solutions >24h. Monitor degradation via stability-indicating HPLC methods (e.g., gradient elution to separate hydrolysis byproducts like tetrahydropyran-4-carboxylic acid). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Methodological Design Considerations

Q. How to optimize reaction scalability for this compound without compromising enantiopurity?

- Methodological Answer : Transition from batch to flow chemistry for precise control of residence time and temperature. Use immobilized catalysts (e.g., Pd/C on silica) to minimize metal leaching. In-process monitoring with PAT tools (e.g., inline FTIR) ensures real-time adjustment of reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.